An In-Depth Technical Guide to 3-((2-Carboxyethyl)thio)acrylic Acid: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-((2-Carboxyethyl)thio)acrylic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((2-Carboxyethyl)thio)acrylic acid, a molecule of interest in materials science and drug development. The guide details its chemical structure, physicochemical properties, and synthesis. Furthermore, it explores the compound's reactivity and potential applications, particularly in the realm of drug delivery systems, drawing upon the broader context of thioether and acrylic acid chemistries. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic and diagnostic agents.
Introduction
3-((2-Carboxyethyl)thio)acrylic acid is an organic compound featuring a vinyl thioether linkage with two carboxylic acid functionalities. This unique combination of a reactive acrylic system, a flexible thioether bond, and hydrophilic carboxyl groups imparts a range of properties that make it a promising candidate for various applications, including the development of advanced drug delivery systems and functionalized biomaterials. The presence of both a Michael acceptor (the acrylic acid moiety) and nucleophilic/redox-sensitive center (the thioether) within the same molecule offers diverse opportunities for chemical modification and conjugation. This guide will provide a detailed exploration of the chemistry and potential utility of this compound.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 3-((2-Carboxyethyl)thio)acrylic acid are rooted in its molecular structure.
Chemical Structure
The structure of 3-((2-Carboxyethyl)thio)acrylic acid consists of a propanoic acid moiety linked via a thioether bridge to an acrylic acid molecule. The IUPAC name for this compound is 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid[1].
Key Structural Features:
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Molecular Formula: C₆H₈O₄S[1]
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Molecular Weight: 176.19 g/mol [1]
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SMILES: C(=C\SCCC(=O)O)/C(=O)O[1]
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InChI: InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+[1]
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Stereochemistry: The molecule is achiral but possesses E/Z isomerism around the carbon-carbon double bond[1]. The more stable isomer is generally the E (trans) configuration.
Visualization of Chemical Structure:
Caption: Chemical structure of 3-((2-Carboxyethyl)thio)acrylic acid.
Physicochemical Properties
| Property | Predicted/Estimated Value | Source/Methodology |
| Molecular Weight | 176.19 g/mol | Calculated from the molecular formula (C₆H₈O₄S)[1]. |
| XlogP | 0.0 | Predicted by computational models, suggesting a relatively balanced hydrophilic-lipophilic character[2]. |
| pKa | ~4.25 (for the acrylic acid moiety) and ~4.7 (for the propanoic acid moiety) | Estimated based on the pKa of acrylic acid (4.25) and propanoic acid, with slight influence from the thioether linkage[3][4]. |
| Melting Point | Not experimentally determined. Likely a solid at room temperature, similar to other small dicarboxylic acids. | General chemical knowledge. For comparison, 3-(2-thienyl)acrylic acid has a melting point of 145-148 °C[5]. |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating before boiling at atmospheric pressure. | General chemical knowledge. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol, and DMSO. | Based on the presence of two carboxylic acid groups and the thioether linkage. |
| Collision Cross Section (CCS) | [M+H]⁺: 135.8 Ų[M-H]⁻: 133.3 Ų | Predicted values from mass spectrometry data, useful for ion mobility-mass spectrometry analysis[2]. |
Synthesis and Characterization
The synthesis of 3-((2-Carboxyethyl)thio)acrylic acid is most logically achieved through a Michael addition reaction.
Synthesis Protocol: Thiol-Michael Addition
The most direct route for the synthesis of 3-((2-Carboxyethyl)thio)acrylic acid is the base-catalyzed Michael addition of 3-mercaptopropionic acid to propiolic acid. This reaction leverages the nucleophilicity of the thiol group and the electrophilicity of the β-carbon in the α,β-unsaturated carboxylic acid system[6].
Reaction Scheme:
Caption: Synthesis of 3-((2-Carboxyethyl)thio)acrylic acid via Michael addition.
Step-by-Step Methodology:
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Reactant Preparation: Dissolve 3-mercaptopropionic acid (1.0 equivalent) and propiolic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or THF (to a concentration of approximately 0.5 M).
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Catalyst Addition: To the stirred solution, add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents)[6]. The base facilitates the deprotonation of the thiol to the more nucleophilic thiolate.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹H NMR spectroscopy, looking for the disappearance of the acetylenic proton of propiolic acid and the appearance of vinylic protons.
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Work-up and Purification: Once the reaction is complete, the reaction mixture can be washed with a dilute acid (e.g., 1 M HCl) to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization Techniques
To confirm the identity and purity of the synthesized 3-((2-Carboxyethyl)thio)acrylic acid, a combination of spectroscopic techniques should be employed.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons of the acrylic acid moiety, typically as doublets in the range of 5.5-8.0 ppm with a coupling constant indicative of a trans configuration. The methylene protons of the propanoic acid chain will appear as triplets in the aliphatic region (2.5-3.5 ppm). The broad singlets for the two carboxylic acid protons will also be present, typically at a downfield shift (>10 ppm), although their position can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the carboxylic acids (in the range of 170-180 ppm), the vinylic carbons (120-140 ppm), and the methylene carbons of the propanoic acid chain (25-40 ppm).
The FTIR spectrum will provide evidence for the key functional groups present in the molecule:
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups[7].
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C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acids[7].
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C=C Stretch: A medium intensity peak around 1620-1640 cm⁻¹ is indicative of the carbon-carbon double bond of the acrylic moiety[8].
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C-S Stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹) can be attributed to the C-S stretching of the thioether linkage.
Mass spectrometry can be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 177.0216 or the deprotonated molecule [M-H]⁻ at m/z 175.0071[2]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in the mass spectrum could include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the thioether bond[9][10].
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 3-((2-Carboxyethyl)thio)acrylic acid is dictated by its constituent functional groups, which opens up a range of possibilities for its application, particularly in the field of drug development.
Chemical Reactivity
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Reactions of the Carboxylic Acids: The two carboxylic acid groups can undergo standard reactions such as esterification, amidation, and acid chloride formation. This allows for the covalent attachment of drugs, targeting ligands, or other functional molecules.
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Reactions of the Acrylic Moiety: The α,β-unsaturated carbonyl system is a Michael acceptor, susceptible to conjugate addition by nucleophiles. This reactivity can be exploited for cross-linking or for the attachment of thiol-containing molecules.
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Reactions of the Thioether Linkage: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone. This property is of particular interest for the development of stimuli-responsive materials, as the oxidation state of the sulfur atom can alter the electronic properties and hydrophilicity of the molecule. Thioether-based polymers have been explored for creating reactive oxygen species (ROS)-responsive hydrogels for smart drug release[11][12].
Logical Relationship of Reactivity:
Caption: Reactivity of the functional groups of the molecule.
Applications in Drug Development
The unique structural features of 3-((2-Carboxyethyl)thio)acrylic acid make it a versatile building block for various drug delivery applications.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery[13]. 3-((2-Carboxyethyl)thio)acrylic acid can be incorporated into hydrogel networks as a monomer or a cross-linker.
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pH-Responsive Hydrogels: The carboxylic acid groups can be deprotonated at physiological pH, leading to electrostatic repulsion and swelling of the hydrogel. This property can be utilized for pH-triggered drug release in specific tissues or cellular compartments.
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ROS-Responsive Hydrogels: The thioether linkage provides a handle for creating hydrogels that degrade or swell in the presence of reactive oxygen species (ROS). Since elevated ROS levels are a hallmark of inflammatory diseases and cancer, such hydrogels could be used for targeted drug delivery to pathological sites[11][12][14].
Experimental Workflow for Hydrogel-based Drug Delivery:
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